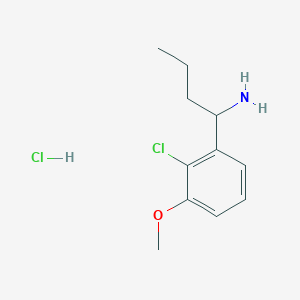

1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride

Vue d'ensemble

Description

1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride, commonly referred to as CMBA, is a synthetic compound that has been used in a variety of laboratory experiments and research studies. CMBA is a white, crystalline solid that is soluble in water and other organic solvents. It is a derivative of the phenethylamine family and is closely related to the stimulant drug methamphetamine. It has been used in a variety of scientific research applications, including pharmacological studies, biochemical research, and medical research.

Applications De Recherche Scientifique

Polymer Materials

A study by (Takashi Kurata, Yong‐Jin Pu, & H. Nishide, 2007) detailed the synthesis of a polyphenylenevinylene derivative with a triarylamine pendant group via the Gilch reaction. This polymer exhibited reversible redox properties and formed a stable aminium polyradical under chemical oxidation, demonstrating its potential as a high molecular weight, high-spin organic polymer with solvent solubility and film-forming ability.

Organic Synthesis Techniques

Research on the kinetics and mechanisms of reactions involving methoxyphenyl and chlorophenyl substrates with alicyclic amines was conducted by (E. Castro, L. Leandro, N. Quesieh, & J. Santos, 2001). This work provided insights into the formation of zwitterionic and anionic intermediates, contributing to the understanding of reaction pathways in organic synthesis.

Asymmetric Synthesis

Asymmetric synthesis of pharmaceutical intermediates using chiral auxiliaries has been reported in studies such as those by (S. Sashikanth, V. Raju, S. Somaiah, P. S. Rao, & K. V. Reddy, 2013) and (V. Raju, S. Somaiah, S. Sashikanth, E. Laxminarayana, & K. Mukkanti, 2014). These studies highlight the role of specific amine hydrochlorides in the stereoselective synthesis of key pharmaceuticals.

Catalysis and Reaction Mechanisms

Investigations into the solvolysis reactions and nucleophilic additions involving chloro- and methoxy-substituted phenyl compounds were explored by (Z. Jia, H. Ottosson, Xiaohua Zeng, & A. Thibblin, 2002). This research provides valuable data on the reactivity and mechanism of transformations important in synthetic organic chemistry.

Synthesis of Silacyclohexanones

The synthesis of silacyclohexanones and related compounds as versatile building blocks for further chemical synthesis was described by (M. Fischer, C. Burschka, & R. Tacke, 2014). This work demonstrates the application of methoxyphenyl derivatives in the development of new materials and chemical intermediates.

Biocatalysis

A study by (Laurine Ducrot, M. Bennett, Adam A Caparco, J. Champion, A. Bommarius, A. Zaparucha, G. Grogan, & C. Vergne‐Vaxelaire, 2021) showcased the biocatalytic reductive amination of short-chain amines using amine dehydrogenases, highlighting the importance of such methodologies in the synthesis of chiral amines and amino alcohols.

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-chloro-3-methoxyphenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-3-5-9(13)8-6-4-7-10(14-2)11(8)12;/h4,6-7,9H,3,5,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOXIWCHVPPBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C(=CC=C1)OC)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

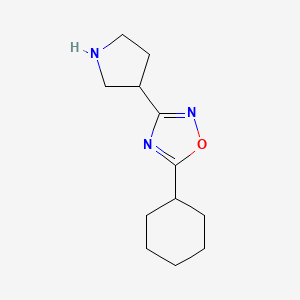

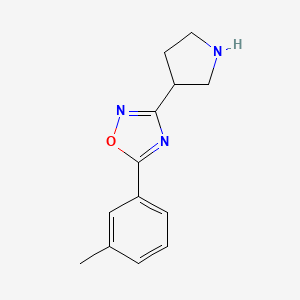

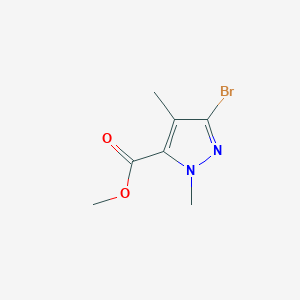

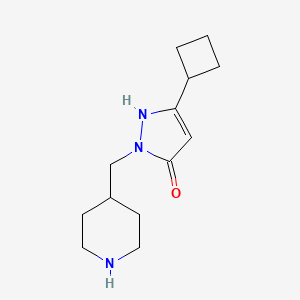

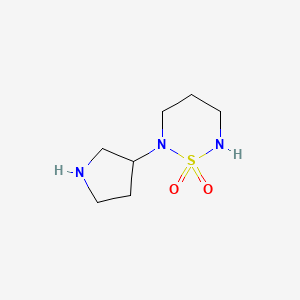

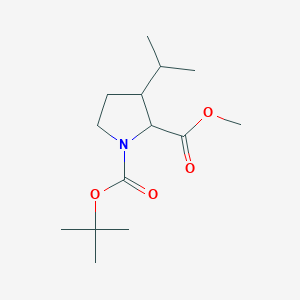

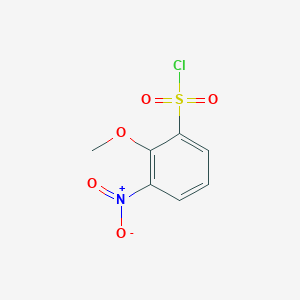

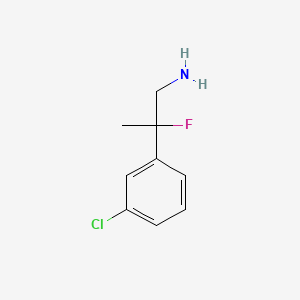

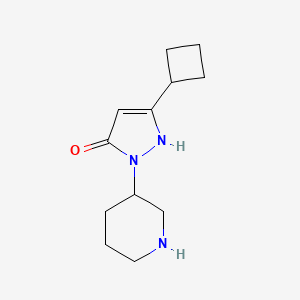

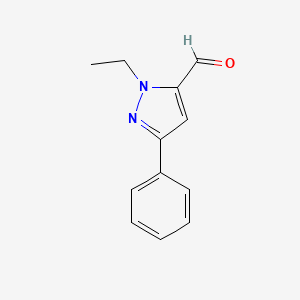

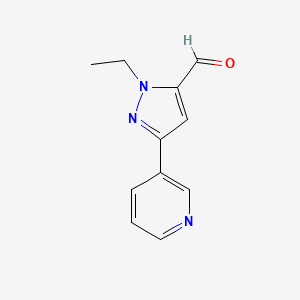

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone](/img/structure/B1471299.png)

amine](/img/structure/B1471306.png)

![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)